molecular formula C19H27NO6 B2376985 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide CAS No. 900006-36-2

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide

Cat. No. B2376985
CAS RN: 900006-36-2
M. Wt: 365.426
InChI Key: SVQUFLULCNATOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxaspiro[4.5]decan-2-ylmethanol is a compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 g/mol . The compound is also known by other names such as 4167-35-5, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, and 1,4-Dioxaspiro[4.5]decane-2-methanol .


Molecular Structure Analysis

The InChI code for 1,4-dioxaspiro[4.5]decan-2-ylmethanol is 1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decan-2-ylmethanol has a molecular weight of 172.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Metal Complexes : A study by Canpolat and Kaya (2004) explored the synthesis of vic-dioxime ligands containing the 1,4-dioxaspiro[4.5]dec-2-ylmethyl group. These ligands were used to form metal complexes with Co(II), Ni(II), Cu(II), and Zn(II), showing different metal-to-ligand ratios and coordination through N and O atoms (Canpolat & Kaya, 2004).

Organic Synthesis

  • Bifunctional Synthetic Intermediate : Zhang Feng-bao (2006) reported that 1,4-Dioxaspiro[4.5]decan-8-one, a compound closely related to the query molecule, is a valuable intermediate in organic synthesis. It's used in the production of pharmaceutical intermediates, liquid crystals, and insecticides. This research enhanced the synthesis process, improving yield and reducing reaction time (Zhang Feng-bao, 2006).

Antiviral Research

  • Spirothiazolidinone Derivatives : In a study by Apaydın et al. (2020), derivatives of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide, structurally similar to the query compound, demonstrated antiviral activity. Some compounds in this series showed strong activity against influenza A/H3N2 and human coronavirus 229E (Apaydın et al., 2020).

Medicinal Chemistry

  • 5-HT1A Receptor Agonists : Franchini et al. (2017) synthesized a series of derivatives of 1,4-dioxaspiro[4.5]decane, revealing compounds with potent agonist activity at 5-HT1A receptors. This research indicated potential applications in neuroprotective and pain control therapies (Franchini et al., 2017).

Crystal Structure Analysis

  • Compound Design and Crystal Structures : Zeng, Wang, and Jiang (2018) designed two new compounds incorporating the 3,4,5-trimethoxybenzyl group with a dioxaspiro group. Their research provided insights into the crystal structures and intermolecular interactions of these compounds, highlighting the significance of 1,4-dioxaspiro in structural chemistry (Zeng, Wang, & Jiang, 2018).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-22-15-9-13(10-16(23-2)17(15)24-3)18(21)20-11-14-12-25-19(26-14)7-5-4-6-8-19/h9-10,14H,4-8,11-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQUFLULCNATOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide

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